
Terconazole
Overview
Description
Terconazole is a triazole-class antifungal agent developed to address limitations of earlier imidazole derivatives (e.g., clotrimazole, miconazole). Structurally, it features a triazole ring and a lipophilic side chain, enhancing its binding affinity to fungal cytochrome P450 enzymes (CYP51), which are critical for ergosterol synthesis . This structural modification confers greater metabolic stability and selectivity for fungal over mammalian cytochrome P450 systems, reducing host toxicity .
Approved for topical treatment of vulvovaginal candidiasis (VVC), this compound demonstrates broad-spectrum activity against Candida spp., particularly C. albicans, with minimum inhibitory concentrations (MICs) ≤100 ng/mL in vitro . Clinical trials report mycological cure rates of 80–94% and symptomatic relief within 1–3 days . However, efficacy against non-albicans species like C.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terconazole is synthesized through a multi-step process involving the formation of a triazole ring. The synthesis typically starts with the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole in the presence of a base to form the triazole derivative. This intermediate is then reacted with 1,3-dioxolane-4-methanol under acidic conditions to form the final product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Terconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its antifungal activity.
Substitution: Substitution reactions can occur at the triazole ring or the aromatic ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different antifungal properties .
Scientific Research Applications
Terconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole derivatives.
Biology: this compound is used in research to understand the mechanisms of fungal infections and the development of antifungal resistance.
Medicine: It is extensively studied for its efficacy in treating various fungal infections, including those resistant to other antifungal agents.
Industry: this compound is used in the formulation of antifungal creams, lotions, and other topical treatments
Mechanism of Action
Terconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By depleting ergosterol, this compound disrupts the structure and function of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Mechanistic Differences: Triazoles vs. Imidazoles
Terconazole’s triazole ring provides stronger and more durable binding to fungal CYP51 compared to imidazoles (e.g., clotrimazole, miconazole). The additional nitrogen atom in the triazole ring enhances coordination with the heme iron of CYP51, while the lipophilic tail improves membrane penetration . This results in:
- Higher Selectivity : this compound’s affinity for fungal CYP51 is 100-fold greater than for mammalian enzymes, reducing systemic side effects .
- Fungicidal Activity : Achieves fungicidal effects at lower concentrations (e.g., MIC ≤100 ng/mL for C. albicans) compared to imidazoles, which are primarily fungistatic .
Property | This compound | Imidazoles (e.g., Clotrimazole) |
---|---|---|
CYP51 Binding Affinity | High (triazole ring) | Moderate (imidazole ring) |
Fungicidal Activity | Yes (≤100 ng/mL) | Primarily fungistatic |
Metabolic Stability | High | Moderate |
Selectivity (Fungal/Mammalian) | 100:1 | 10:1 |
Clinical Efficacy in Vulvovaginal Candidiasis
This compound vs. Clotrimazole
- Short-Term Cure Rates : Both agents achieve >90% clinical cure rates at 1 week post-treatment .
- Long-Term Mycological Cure : this compound (3-day regimen) shows superior sustained efficacy (94% cure at 3 weeks) compared to clotrimazole (65%) and single-dose this compound (55%) .
- Relapse Rates : this compound relapse rates (10.3%) are lower than clotrimazole (17.9%) .
This compound vs. Miconazole
- Symptomatic Relief : this compound cream provides faster symptom resolution (1–3 days) than miconazole nitrate cream .
- Cure Rates : At 30–35 days post-treatment, this compound maintains clinical cure rates of 89–92% vs. 77–85% for miconazole .
Regimen | Clinical Cure Rate (1 Week) | Mycological Cure Rate (3 Weeks) | Relapse Rate |
---|---|---|---|
This compound (3-day) | 90–94% | 94% | 10.3% |
Clotrimazole (3-day) | 90% | 65% | 17.9% |
Miconazole (7-day) | 85–89% | 77–80% | 15–20% |
Spectrum of Activity
This compound is highly effective against C. albicans but less so against azole-resistant species:
- C. albicans: MIC ≤100 ng/mL; cure rates >90% .
- C. glabrata: MIC >1 µg/mL; cure rates ~35% .
- C. tropicalis and C. parapsilosis: Intermediate susceptibility (MIC 0.5–1 µg/mL) .
In contrast, clotrimazole and miconazole show broader but weaker activity against non-albicans species, with higher relapse rates .
Biological Activity
Terconazole is a broad-spectrum triazole antifungal agent primarily used to treat vulvovaginal candidiasis. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.
This compound exerts its antifungal activity by inhibiting the cytochrome P450 enzyme 14-alpha-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. The inhibition leads to an accumulation of 14-alpha-methyl sterols and a reduction in ergosterol levels, ultimately disrupting the structural integrity and function of the fungal cell membrane, thus inhibiting fungal growth .
Pharmacokinetics
- Absorption : Following intravaginal administration, this compound absorption ranges from 5-8% in hysterectomized subjects and 12-16% in non-hysterectomized subjects .
- Metabolism : this compound is extensively metabolized, primarily through oxidative N- and O-dealkylation and conjugation. The metabolites are eliminated via biliary/fecal and renal pathways .
- Half-Life : The half-life for elimination from blood after oral administration is approximately 6.9 hours for the parent compound, while total radioactivity has a half-life of about 52.2 hours .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of this compound in treating vulvovaginal candidiasis:
Case Study Overview
Study Type | Treatment | Sample Size | Clinical Cure Rate | Mycological Cure Rate | Follow-Up Period |
---|---|---|---|---|---|
Randomized Control Trial | This compound (80 mg suppository) | 140 patients | 81.0% (7-14 days) | 79.3% (7-14 days) | 30-35 days |
Comparative Study | This compound (0.4% cream) vs. Miconazole (2%) | Various | 87.3% - 95.5% | 76.9% - 91.1% | 30-35 days |
Short-Term Evaluation | This compound (80 mg suppository) vs. Clotrimazole (100 mg) | Various | 90.0% - 92.2% | 80.4% - 85.0% | 30-35 days |
In a randomized clinical trial comparing this compound with fluconazole, both treatments demonstrated comparable efficacy in clinical and mycological cure rates, with this compound showing a slightly higher clinical cure rate at follow-up .
Safety Profile
This compound has shown an excellent safety profile across various studies, with local irritation being the most commonly reported side effect. Systemic side effects were minimal compared to those associated with fluconazole . Notably, no life-threatening side effects were reported during clinical evaluations .
Adverse Effects Summary
Adverse Effect | Frequency |
---|---|
Local Irritation | Common |
Systemic Side Effects | Minimal |
Photosensitivity Reactions | Not observed |
Research Findings
Recent studies have also explored the potential of this compound beyond antifungal activity:
Q & A
Basic Research Questions
Q. What are the established pharmacological mechanisms of Terconazole, and what experimental methodologies are commonly employed to elucidate these mechanisms?
- Answer : this compound, a triazole antifungal, primarily inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. Common methodologies include:
- In vitro assays : Broth microdilution (CLSI M27/M44 standards) to determine minimum inhibitory concentrations (MICs) against Candida spp. .
- Spectrophotometric analysis : Hydrotropic solubilization using urea to enhance aqueous solubility for UV-Vis spectral studies (λ max 286 nm) .
- Molecular docking : Computational modeling to assess binding affinity to fungal cytochrome P450 enzymes.
Q. What standardized protocols exist for quantifying this compound in pharmaceutical formulations, and how are they validated?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key validation parameters include:
- Linearity : Range of 50–250 µg/ml with correlation coefficient >0.999 .
- Precision : Intra-day and inter-day relative standard deviation (RSD) <2%.
- Recovery studies : Spiked sample recovery rates between 98–102% .
Q. How do researchers ensure reproducibility in this compound efficacy studies, particularly regarding fungal strain selection and culture conditions?
- Answer : Standardization involves:
- Strain banks : Use of ATCC or CDC reference strains (e.g., Candida albicans ATCC 90028).
- Culture media : RPMI 1640 with 2% glucose, buffered to pH 7.0.
- Incubation : 35°C for 24–48 hours, with agitation for aerobic conditions .
Advanced Research Questions
Q. What novel methodologies can address the poor aqueous solubility of this compound in preclinical models, and how do they impact bioavailability assessments?
- Answer : Advanced approaches include:
- Hydrotropic solubilization : Urea-based systems increase solubility by 20-fold, enabling reliable dissolution testing without organic solvents .
- Nanostructured carriers : Liposomal encapsulation improves permeability in ex vivo mucosal models.
- Methodological trade-offs : Hydrotropic agents may interfere with cell viability assays, requiring parallel cytotoxicity assessments .
Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?
- Answer : Strategies involve:
- Systematic meta-analysis : Pooling data from heterogeneous studies (e.g., adjusting for inoculum size, host immune variables) .
- PK/PD modeling : Linking pharmacokinetic parameters (AUC/MIC) to pharmacodynamic outcomes in murine candidiasis models.
- Controlled variable replication : Standardizing infection site (vaginal vs. systemic) and measurement endpoints (colony counts vs. histopathology) .
Q. What experimental designs are optimal for comparative studies of this compound and next-generation antifungals (e.g., efinaconazole) in resistant fungal strains?
- Answer : Robust designs include:
- Head-to-head MIC panels : Testing against azole-resistant Candida glabrata with upregulated efflux pumps (e.g., CDR1 mutants).
- Synergistic assays : Checkerboard titration to calculate fractional inhibitory concentration indices (FICI) with adjuvants like cyclosporine .
- Transcriptomic profiling : RNA-seq to identify resistance pathways modulated by this compound .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of this compound-related research questions?
- Answer :
- Novelty : Focus on understudied mechanisms (e.g., this compound’s immunomodulatory effects in chronic candidiasis).
- Feasibility : Prioritize assays with existing hydrotropic protocols to avoid solvent toxicity .
- Ethical alignment : Use in silico models (e.g., C. albicans biofilm simulations) to reduce animal testing .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous patient-derived samples?
- Answer :
- Mixed-effects models : Account for inter-patient variability in vaginal microbiome studies.
- Non-parametric tests : Mann-Whitney U for non-normal MIC distributions.
- Data cleaning : Preprocessing steps for survey-based datasets (e.g., aggregating fragmented responses in electronic health records) .
Q. Tables
Table 1 : Comparison of Analytical Methods for this compound
Properties
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-OZXSUGGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045498 | |
Record name | Terconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
Record name | Terconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67915-31-5 | |
Record name | Terconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00251 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | terconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Terconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.3 °C | |
Record name | Terconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00251 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.